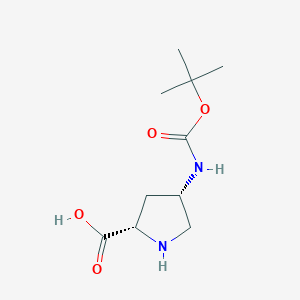

(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, also known as Boc-L-proline, is a derivative of proline with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 1279034-78-4

- InChI Key : ZLTYSXLMVYGBJO-BQBZGAKWSA-N

This compound primarily functions as an inhibitor of the ASCT2 transporter (SLC1A5), which is crucial for amino acid homeostasis in cells. ASCT2 is often upregulated in various cancers, facilitating the uptake of glutamine necessary for tumor growth and survival. Inhibition of ASCT2 leads to a reduction in intracellular glutamine levels, thereby impairing tumor proliferation and inducing apoptosis in cancer cells .

Inhibitory Effects on Tumor Growth

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed a dose-dependent decrease in cell viability.

- LnCaP (prostate cancer) : Significant inhibition was observed at concentrations as low as 10 µM.

- MDA-MB-231 (triple-negative breast cancer) : The compound effectively reduced cell proliferation over time .

Structure-Activity Relationship (SAR)

The structural modifications of the Boc group and the pyrrolidine ring significantly influence the biological activity of this compound. Research indicates that the presence of the tert-butoxycarbonyl group enhances solubility and stability, which are critical for its efficacy as an ASCT2 inhibitor .

Case Study 1: Inhibition of ASCT2

A study utilized molecular docking simulations to assess the binding affinity of this compound to ASCT2. The results indicated a strong interaction with key residues in the transporter, confirming its role as a competitive inhibitor. The calculated IC50 values ranged from 5 to 10 µM, demonstrating its potential as a therapeutic agent against ASCT2-dependent tumors .

Case Study 2: Pharmacokinetics and Bioavailability

Research examining the pharmacokinetics of Boc-L-proline revealed favorable absorption characteristics when administered orally. The compound exhibited a half-life conducive to therapeutic use, with studies suggesting that modifications could further enhance its bioavailability and reduce metabolic degradation .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 1279034-78-4 |

| IC50 against ASCT2 | 5 - 10 µM |

| Cell Lines Tested | MCF-7, LnCaP, MDA-MB-231 |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-L-Proline as a Building Block:

Boc-L-Proline serves as a crucial building block in the synthesis of peptides. Its ability to form stable peptide bonds makes it an ideal candidate for constructing complex peptide chains. The tert-butoxycarbonyl (Boc) group acts as a protective group that can be easily removed under mild acidic conditions, facilitating the stepwise synthesis of peptides.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-L-Proline in synthesizing bioactive peptides that exhibit antimicrobial properties. By incorporating Boc-L-Proline into the peptide sequence, researchers were able to enhance the stability and bioactivity of the resulting compounds, making them suitable for therapeutic applications .

Drug Development

Role in Drug Design:

Boc-L-Proline is often utilized in drug design due to its structural similarity to amino acids found in natural peptides. Its incorporation into drug candidates can improve pharmacokinetic properties such as solubility and bioavailability.

Case Study: Anti-Cancer Agents

Research has shown that derivatives of Boc-L-Proline exhibit anti-cancer activity. For instance, modifications to the Boc-L-Proline structure have led to compounds that selectively target cancer cells while sparing normal cells, demonstrating its potential as a lead compound in anti-cancer drug development .

Biochemical Research

Enzyme Inhibitors:

Boc-L-Proline derivatives have been studied for their potential as enzyme inhibitors. The unique structural features of these compounds allow them to interact with active sites of enzymes, providing insights into enzyme mechanisms and enabling the development of specific inhibitors.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A significant application involves the inhibition of DPP-IV, an enzyme linked to glucose metabolism and type 2 diabetes. Researchers synthesized Boc-L-Proline-based inhibitors that demonstrated effective inhibition of DPP-IV activity, suggesting potential therapeutic uses in managing diabetes .

Propiedades

IUPAC Name |

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.